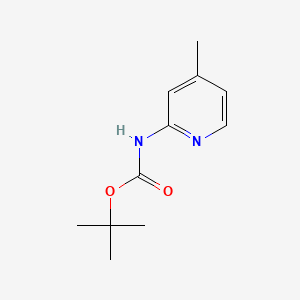

tert-Butyl (4-methylpyridin-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABMAMDNSRZJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453859 | |

| Record name | tert-Butyl (4-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90101-20-5 | |

| Record name | 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-methylpyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-methylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of tert-butyl (4-methylpyridin-2-yl)carbamate, a key building block in the development of various pharmaceutical compounds. This document outlines the primary synthetic pathway, experimental protocols, and relevant characterization data to support researchers in its preparation and application.

Synthesis Pathway Overview

The most common and efficient pathway for the synthesis of this compound involves the protection of the primary amino group of 2-amino-4-methylpyridine with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved using di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent. The reaction can be performed under various conditions, with modifications in solvent, temperature, and the use of a base to facilitate the reaction.

The general transformation is depicted in the following reaction scheme:

Figure 1. General reaction scheme for the Boc-protection of 2-amino-4-methylpyridine.

Experimental Protocols

Several protocols have been reported for this synthesis, with slight variations in reaction conditions. Below are two representative experimental procedures.

Protocol 1: Synthesis in tert-Butanol

This protocol is adapted from a procedure described in the supplementary materials of a study on protein kinase inhibitors.[1]

Materials:

-

2-Amino-4-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

tert-Butanol

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for flash chromatography

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in tert-butanol.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of 10-50% ethyl acetate in petroleum ether to yield the pure this compound.[1]

-

The final product can be crystallized for further purification.[1]

Protocol 2: Synthesis with a Base in an Aprotic Solvent

This generalized protocol is based on procedures for the Boc protection of similar aminopyridines and may be advantageous in certain contexts.

Materials:

-

2-Amino-4-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) (catalytic), or Sodium Hydride (NaH))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate, DCM)

Procedure:

-

Dissolve 2-amino-4-methylpyridine (1.0 eq) in the chosen anhydrous aprotic solvent.

-

Add the base (if using a tertiary amine, use 1.1-1.5 eq; if using NaH, use 1.1 eq cautiously at 0 °C; if using DMAP, a catalytic amount is sufficient).

-

Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride if NaH was used).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Source(s) |

| Starting Material | 2-Amino-4-methylpyridine | [1] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |

| Solvent (Protocol 1) | tert-Butanol | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 12 hours | [1] |

| Product Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Product Molecular Weight | 208.26 g/mol | |

| Product Melting Point | 115.0 - 120.0 °C |

Characterization

-

¹H NMR: Expected signals would include a singlet for the methyl group on the pyridine ring, aromatic protons on the pyridine ring, a singlet for the tert-butyl group, and a broad singlet for the N-H proton of the carbamate.

-

¹³C NMR: Expected signals would include carbons of the pyridine ring, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate.

The final product is typically a white to off-white solid.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2. Experimental workflow for the synthesis of this compound.

References

tert-Butyl (4-methylpyridin-2-yl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-methylpyridin-2-yl)carbamate is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on an aminopyridine core, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application as a precursor to pharmacologically active compounds.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data has been compiled from various chemical suppliers and literature sources.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 90101-20-5 | [1] |

| Appearance | Solid | [1] |

| InChI Key | SABMAMDNSRZJBK-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 118-119 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted data or data from closely related analogs.

-

¹H NMR: Spectral data for the title compound is not directly available.

-

¹³C NMR: Spectral data for the title compound is not directly available.

-

IR Spectroscopy: Spectral data for the title compound is not directly available.

-

Mass Spectrometry: Spectral data for the title compound is not directly available.

Synthesis and Purification

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the protection of the amino group of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).[2]

Reaction:

References

In-Depth Technical Guide: Physical Properties of tert-Butyl (4-methylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS No. 90101-20-5) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on a 2-amino-4-methylpyridine scaffold, makes it a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[1] This technical guide provides a summary of its known physical properties, outlines experimental protocols for their determination, and illustrates its synthetic pathway.

Core Physical and Chemical Properties

While specific experimental values for some physical properties of this compound are not widely reported in publicly available literature, the following table summarizes its fundamental chemical identifiers and known physical state.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| CAS Number | 90101-20-5 | [2] |

| Physical Form | Solid | |

| Predicted XlogP | 2.1 |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the solid using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point. For a novel compound, a preliminary rapid heating can be performed to estimate the approximate melting range.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

For high accuracy, perform the measurement in triplicate and report the average range.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in synthesis, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent. A range of solvents with varying polarities should be tested, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Allow the mixtures to stand and observe for any undissolved solid.

-

Classify the solubility as:

-

Soluble: If the solid completely dissolves.

-

Partially soluble: If a significant portion of the solid dissolves but some remains.

-

Insoluble: If the solid does not appear to dissolve.

-

-

For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC after solvent evaporation and redissolution in a suitable solvent).

Synthesis Workflow

This compound is typically synthesized via the protection of the amino group of 2-amino-4-methylpyridine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active molecules. Its primary utility lies in its role as a protected building block, allowing for selective modifications at other positions of the pyridine ring before the deprotection of the amino group. This strategy is frequently employed in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The 4-methyl group can also be a key interaction point within the target protein's binding site. While this compound itself is not typically the final active pharmaceutical ingredient, its physical properties, such as solubility, are critical for optimizing reaction conditions and purification processes during the synthesis of the target drug molecule.

References

An In-depth Technical Guide to tert-Butyl (4-methylpyridin-2-yl)carbamate (CAS Number: 90101-20-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4-methylpyridin-2-yl)carbamate, a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the synthesis of therapeutic agents targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Experimental procedures are described in detail to facilitate its synthesis and characterization in a laboratory setting.

Introduction

This compound, bearing the CAS number 90101-20-5, is a Boc-protected derivative of 2-amino-4-methylpyridine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective reactions at other positions of the pyridine ring, making it a valuable building block in multi-step organic synthesis. Its primary significance lies in its utility as a precursor for the synthesis of various biologically active molecules, most notably as a key component in the development of potent and selective p38 MAP kinase inhibitors, which are under investigation for the treatment of inflammatory diseases.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 90101-20-5 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 115.0 to 120.0 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform.[4] |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H6 (Pyridine) |

| ~7.0 | s | 1H | H3 (Pyridine) |

| ~6.8 | d | 1H | H5 (Pyridine) |

| ~2.3 | s | 3H | -CH₃ (Pyridine) |

| ~1.5 | s | 9H | -C(CH₃)₃ (Boc) |

| ~8.0 | br s | 1H | -NH- |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C=O (Carbamate) |

| ~156 | C2 (Pyridine) |

| ~148 | C4 (Pyridine) |

| ~147 | C6 (Pyridine) |

| ~119 | C5 (Pyridine) |

| ~115 | C3 (Pyridine) |

| ~80 | -C(CH₃)₃ (Boc) |

| ~28 | -C(CH₃)₃ (Boc) |

| ~21 | -CH₃ (Pyridine) |

2.2.3. FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Carbamate) |

| ~2980 | Strong | C-H Stretch (Aliphatic, asymmetric) |

| ~2870 | Medium | C-H Stretch (Aliphatic, symmetric) |

| ~1720 | Strong | C=O Stretch (Carbamate) |

| ~1610, ~1570 | Medium-Strong | C=C, C=N Stretch (Pyridine ring) |

| ~1520 | Medium | N-H Bend (Amide II) |

| ~1370, ~1390 | Medium | C-H Bend (gem-dimethyl of t-butyl) |

| ~1250, ~1160 | Strong | C-O Stretch (Carbamate) |

2.2.4. Mass Spectrometry (Predicted Fragmentation)

Upon electron impact ionization, this compound is expected to fragment via several characteristic pathways. The molecular ion peak [M]⁺ should be observed at m/z 208.

-

Loss of isobutylene: A prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which readily decarboxylates. This would lead to a fragment corresponding to the 2-amino-4-methylpyridine cation at m/z 108.

-

Loss of the tert-butyl group: Cleavage of the tert-butyl group as a cation (57 Da) would result in a fragment at m/z 151.

-

Loss of the Boc group: Cleavage of the entire Boc group (101 Da) would also lead to the 2-amino-4-methylpyridine cation at m/z 108.

Experimental Protocols

Synthesis of this compound

This protocol involves the Boc protection of 2-amino-4-methylpyridine.

3.1.1. Synthesis of 2-Amino-4-methylpyridine (Precursor)

A common method for the synthesis of 2-amino-4-methylpyridine involves the Chichibabin reaction from 4-methylpyridine. However, for laboratory-scale synthesis, commercial availability is often preferred. Should synthesis be necessary, a multi-step procedure starting from a furoate compound has been reported.[5]

3.1.2. Boc Protection of 2-Amino-4-methylpyridine

This procedure describes the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) to yield the title compound.

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylpyridine (1.0 eq) in the chosen anhydrous solvent.

-

Add the base, such as triethylamine (1.5-2.0 eq), and a catalytic amount of DMAP.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Role in Drug Development: p38 MAP Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of a class of compounds that act as inhibitors of p38 mitogen-activated protein kinase (MAPK).[5][6] The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its aberrant activation is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade.[7] It is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[5] The core cascade consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.

-

Activation of MAP3Ks: Upstream signals activate MAP3Ks such as TAK1, ASK1, and MEKKs.

-

Activation of MAP2Ks: The activated MAP3Ks then phosphorylate and activate MAP2Ks, primarily MKK3 and MKK6.

-

Activation of p38 MAPK: MKK3 and MKK6, in turn, dually phosphorylate threonine and tyrosine residues in the activation loop of p38 MAPK, leading to its activation.

-

Downstream Effects: Activated p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases (e.g., MAPKAPK-2/MK2) and transcription factors (e.g., ATF2, MEF2C). This leads to the production of pro-inflammatory cytokines and other mediators of inflammation.

Caption: Simplified schematic of the p38 MAPK signaling pathway.

By inhibiting p38 MAPK, the compounds synthesized from this compound can block this inflammatory cascade, offering a potential therapeutic strategy for a range of inflammatory conditions. The Boc-protected amine allows for modifications at other positions of the pyridine ring, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] It is a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility as a key intermediate in the synthesis of p38 MAP kinase inhibitors highlights its importance in the development of novel therapeutics for inflammatory diseases. This technical guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental properties and spectral characteristics to detailed synthetic protocols and its role in a critical signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl carbamate [webbook.nist.gov]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (4-methylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure and properties of tert-Butyl (4-methylpyridin-2-yl)carbamate, a compound of interest in various chemical and pharmaceutical research fields.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| CAS Number | 90101-20-5 | [1] |

| SMILES | Cc1ccnc(NC(=O)OC(C)(C)C)c1 | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram. This visualization illustrates the arrangement of atoms and the bonding patterns within the molecule, including the pyridine ring, the methyl group substituent, and the tert-butoxycarbonyl (Boc) protecting group.

References

The Pivotal Role of tert-Butyl (4-methylpyridin-2-yl)carbamate Derivatives in Modulating p38 MAP Kinase Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the biological significance of tert-butyl (4-methylpyridin-2-yl)carbamate and its derivatives, with a primary focus on their role as precursors to potent inhibitors of p38 mitogen-activated protein (MAP) kinase. Dysregulation of the p38 MAP kinase signaling cascade is implicated in a host of inflammatory diseases and cancers, making it a critical target for therapeutic intervention. The carbamate moiety in these derivatives serves as a versatile synthetic handle, enabling the development of novel compounds with significant biological activity.

Quantitative Biological Activity of Key Derivatives

The core structure of this compound serves as a crucial intermediate in the synthesis of a class of trisubstituted imidazoles that have demonstrated potent inhibitory activity against p38α MAP kinase and the subsequent release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1] The following table summarizes the biological data for representative derivatives that share a common 2-aminopyridin-4-yl imidazole scaffold.

| Compound | p38α MAP Kinase Inhibition (IC₅₀, nM) | Inhibition of LPS-stimulated TNF-α release in human whole blood (IC₅₀, nM) |

| ML3403 | Not explicitly stated, but serves as a parent compound for optimization. | Two orders of magnitude less potent than LN950.[1] |

| LN950 | Potent inhibitor (exact value not provided, but improved from ML3403).[1] | Low double-digit nanomolar range.[1] |

| Derivative 1 (2-alkylimidazole analog of ML3403) | 4-fold increased binding affinity compared to ML3403.[1] | Similar potency to ML3403.[1] |

| Derivative 2 (2-alkylimidazole analog of LN950) | Low double-digit nanomolar range.[1] | Low double-digit nanomolar range.[1] |

Note: The synthesis of these compounds involves the use of intermediates derived from the core topic molecule.

Experimental Protocols

The evaluation of p38 MAP kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency and efficacy. Below are detailed methodologies for key experiments.

In Vitro p38α MAP Kinase Inhibition Assay (Luminescent-Based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified p38α MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

Peptide substrate (e.g., ATF-2)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM. A DMSO-only control is also prepared.

-

Reaction Setup:

-

Add 1 µL of the diluted test compound or DMSO to the wells of a 384-well plate.

-

Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase reaction buffer.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for p38α.

-

Add 2 µL of the ATP solution to each well to initiate the kinase reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ADP produced.

-

Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

-

Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based TNF-α Release Assay (Human Whole Blood)

This ex vivo assay measures the ability of a compound to inhibit the release of TNF-α from human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

-

Freshly drawn human whole blood from healthy donors

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

RPMI 1640 medium

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Blood Collection: Collect venous blood from healthy human volunteers into heparinized tubes.

-

Compound Treatment:

-

In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO).

-

Add the whole blood to each well.

-

-

Stimulation: Add LPS to each well to a final concentration that induces a robust TNF-α response (e.g., 100 ng/mL).

-

Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Plasma Collection: Centrifuge the plates to separate the plasma from the blood cells.

-

TNF-α Quantification:

-

Carefully collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Pathways and Workflows

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines, leading to a variety of cellular responses, including the production of other pro-inflammatory cytokines like TNF-α.

Caption: The p38 MAP kinase signaling cascade and the point of inhibition.

General Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the typical experimental workflow for determining the in vitro inhibitory activity of a compound against a target kinase.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

In-Depth Technical Guide: Spectroscopic Data for tert-Butyl (4-methylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for tert-Butyl (4-methylpyridin-2-yl)carbamate, a compound of interest in medicinal chemistry and drug development. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format. Detailed experimental protocols for the synthesis of the compound and the acquisition of spectroscopic data are also included to facilitate reproducibility and further research.

Molecular Structure and Properties

This compound is a carbamate derivative of 2-amino-4-methylpyridine. The tert-butoxycarbonyl (Boc) protecting group is a common feature in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 90101-20-5 |

| Appearance | Solid |

Synthesis Protocol

The synthesis of this compound has been reported by Koch, Schollmeyer, and Laufer in Acta Crystallographica Section E: Structure Reports Online in 2008. While the full spectroscopic characterization data is not detailed in the abstract, the synthesis involves the reaction of 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O).

A general procedure for the N-tert-butoxycarbonylation of aminopyridines is as follows:

Materials:

-

2-amino-4-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

-

Base (e.g., triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)) (optional, but can catalyze the reaction)

Procedure:

-

In a clean, dry flask, dissolve 2-amino-4-methylpyridine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents).

-

If a catalyst is used, add a catalytic amount of DMAP or an equivalent of a non-nucleophilic base like triethylamine.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methyl group, and the tert-butyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H6 (pyridine) |

| ~7.5 | s | 1H | NH |

| ~6.8 | s | 1H | H3 (pyridine) |

| ~6.7 | d | 1H | H5 (pyridine) |

| ~2.3 | s | 3H | CH₃ (on pyridine) |

| ~1.5 | s | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for the carbon atoms of the pyridine ring, the methyl group, the tert-butyl group, and the carbonyl group of the carbamate.

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C=O (carbamate) |

| ~152 | C2 (pyridine) |

| ~148 | C4 (pyridine) |

| ~147 | C6 (pyridine) |

| ~118 | C5 (pyridine) |

| ~112 | C3 (pyridine) |

| ~80 | C (CH₃)₃ |

| ~28 | C(C H₃)₃ |

| ~21 | C H₃ (on pyridine) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium | N-H stretch |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720-1700 | Strong | C=O stretch (carbamate) |

| ~1600-1550 | Medium | N-H bend |

| ~1580, 1470 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250, 1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Predicted mass spectrometry data is available from PubChemLite.[1]

| Adduct | m/z (predicted) |

| [M+H]⁺ | 209.12847 |

| [M+Na]⁺ | 231.11041 |

| [M-H]⁻ | 207.11391 |

| [M]⁺ | 208.12064 |

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300, 400, or 500 MHz).

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and deduce structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Navigating the Solubility Landscape of tert-Butyl (4-methylpyridin-2-yl)carbamate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of tert-butyl (4-methylpyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. Geared towards researchers, scientists, and drug development professionals, this document outlines the compound's physicochemical properties, predicted solubility in common laboratory solvents, and detailed experimental protocols for accurate solubility determination.

Physicochemical Properties

This compound presents as a solid with a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . A foundational understanding of these properties is crucial for its application in synthetic chemistry and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | |

| Molecular Weight | 208.26 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| SMILES | Cc1ccnc(NC(=O)OC(C)(C)C)c1 |

Solubility Profile

| Solvent | Molecular Formula | Solubility (g/100mL) | Temperature (°C) |

| Water | H₂O | To be determined | 25 |

| Ethanol | C₂H₅OH | To be determined | 25 |

| Methanol | CH₃OH | To be determined | 25 |

| Isopropanol | C₃H₈O | To be determined | 25 |

| Acetone | C₃H₆O | To be determined | 25 |

| Ethyl Acetate | C₄H₈O₂ | To be determined | 25 |

| Dichloromethane | CH₂Cl₂ | To be determined | 25 |

| Chloroform | CHCl₃ | To be determined | 25 |

| Tetrahydrofuran | C₄H₈O | To be determined | 25 |

| Acetonitrile | C₂H₃N | To be determined | 25 |

| Dimethylformamide (DMF) | C₃H₇NO | To be determined | 25 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | To be determined | 25 |

| Toluene | C₇H₈ | To be determined | 25 |

| Hexane | C₆H₁₄ | To be determined | 25 |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, two standard experimental protocols are detailed below: a rapid kinetic solubility assay for high-throughput screening and a more definitive thermodynamic solubility assay.

Kinetic Solubility Assay Protocol

This method provides a rapid assessment of a compound's solubility and is particularly useful in early-stage drug discovery.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV/Vis plate reader

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156 mM).

-

Assay Plate Preparation: Add 2 µL of each concentration from the serial dilution to the wells of a 96-well plate in duplicate. Include wells with 2 µL of DMSO alone as a blank control.

-

Addition of Aqueous Buffer: To each well, add 198 µL of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake for 2 hours at room temperature.

-

Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, for UV/Vis detection, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a predetermined wavelength.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or a sharp decrease in absorbance is observed compared to the blank.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility of a compound, providing a more accurate measure than the kinetic assay.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or UV/Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV/Vis spectrophotometry against a standard curve.

-

Calculation: The thermodynamic solubility is the concentration of the compound in the saturated solution.

Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for determining kinetic and thermodynamic solubility.

Hypothetical Signaling Pathway Involvement

The 2-aminopyridine scaffold, the core of this compound, is a privileged structure in medicinal chemistry and has been incorporated into molecules targeting a variety of biological pathways.[1][2][3] Derivatives of 2-aminopyridine have shown activity as inhibitors of kinases, such as Janus kinase 2 (JAK2), and enzymes involved in neurotransmission, like neuronal nitric oxide synthase (nNOS).[3][4][5]

Based on this, a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor is presented below. This is a generalized representation and would require experimental validation.

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Carbamate Group: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, an ester of carbamic acid, has emerged as a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its multifaceted roles in drug design. This guide provides a comprehensive overview of the carbamate moiety, detailing its strategic application in enhancing drug efficacy, stability, and target specificity. From its role as a bioisosteric replacement for the amide bond to its use as a prodrug moiety and a key interacting group with biological targets, the carbamate group offers a versatile tool for the modern medicinal chemist.

Physicochemical Properties and Structural Features of the Carbamate Group

The carbamate linkage can be considered a hybrid of an amide and an ester, inheriting properties from both functional groups. This unique structural feature imparts a range of advantageous characteristics for drug design.

Key Physicochemical Properties:

-

Stability: Carbamates generally exhibit greater stability towards chemical and enzymatic hydrolysis compared to esters, and greater proteolytic stability than amides. This enhanced stability can lead to improved in vivo half-life of drugs.[1][2][3]

-

Hydrogen Bonding: The carbamate moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions with biological targets such as enzymes and receptors.[3][4]

-

Conformational Rigidity: Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond of a carbamate has partial double bond character. This restricts rotation and imposes a degree of conformational constraint, which can be advantageous for optimizing binding to a target.[3][4] Carbamates can exist in syn and anti conformations, with the anti rotamer generally being more stable.[4]

-

Lipophilicity: The lipophilicity of a carbamate can be readily modulated by altering the substituents on the nitrogen and oxygen atoms, allowing for fine-tuning of a drug's pharmacokinetic profile, including its absorption and distribution.[5]

Table 1: Comparison of Physicochemical Properties of Amide, Ester, and Carbamate Linkages

| Property | Amide | Ester | Carbamate |

| Hydrolytic Stability | High | Low | Moderate to High |

| Proteolytic Stability | Low | High | High |

| Hydrogen Bond Donors | 1 (N-H) | 0 | 1 (N-H) |

| Hydrogen Bond Acceptors | 1 (C=O) | 2 (C=O, O-R) | 2 (C=O, O-R) |

| Conformational Flexibility | Restricted | Flexible | Restricted |

The Role of the Carbamate Group in Drug Design and Action

The versatility of the carbamate group is evident in its wide range of applications in medicinal chemistry, from serving as a stable structural component to acting as a cleavable prodrug linker.

Carbamate as a Bioisostere of the Amide Bond

The amide bond is a fundamental linkage in peptides and many small molecule drugs. However, it is often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. The carbamate group serves as an excellent bioisostere for the amide bond, mimicking its size and hydrogen bonding capabilities while offering significantly improved resistance to proteolysis.[6][7] This strategy is widely employed in the design of peptidomimetics to enhance their in vivo stability and bioavailability.

Carbamates in Prodrug Design

Carbamates are frequently utilized as prodrug moieties to improve the pharmacokinetic properties of parent drugs containing hydroxyl, amino, or carboxylic acid functional groups. A carbamate linker can mask a polar functional group, increasing the drug's lipophilicity and enhancing its absorption. Once absorbed, the carbamate can be cleaved by esterases or other enzymes to release the active drug. This approach is particularly useful for improving oral bioavailability and achieving targeted drug delivery.[6][8]

Table 2: Examples of Carbamate-Containing Prodrugs

| Prodrug | Active Drug | Therapeutic Area | Role of Carbamate |

| Bambuterol | Terbutaline | Asthma | Improves absorption and provides sustained release |

| Irinotecan | SN-38 | Cancer | Enhances water solubility and acts as a carrier |

| Capecitabine | 5-Fluorouracil | Cancer | Tumor-selective activation |

Carbamates as Key Interacting Moieties in Enzyme Inhibition

The carbamate group can act as a "warhead" in the design of enzyme inhibitors, particularly for serine hydrolases like acetylcholinesterase (AChE). The carbonyl carbon of the carbamate is electrophilic and can be attacked by the catalytic serine residue in the enzyme's active site. This forms a covalent carbamoyl-enzyme intermediate, leading to reversible or irreversible inhibition of the enzyme. The rate of decarbamoylation determines the duration of inhibition.[7][9] This mechanism is the basis for the therapeutic effect of several important drugs.

Carbamate-Containing Drugs: Mechanisms and Applications

The carbamate moiety is a key structural feature in a diverse range of approved therapeutic agents.

Cholinesterase Inhibitors in Alzheimer's Disease

Carbamate-based acetylcholinesterase (AChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

-

Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE). The carbamate group of rivastigmine carbamoylates the serine residue in the active site of these enzymes, leading to a prolonged inhibition.[10]

Table 3: Pharmacokinetic Parameters of Rivastigmine

| Parameter | Value | Reference |

| Oral Bioavailability | ~36% (3 mg dose) | [10] |

| Protein Binding | ~40% | [10] |

| Metabolism | Hydrolysis by cholinesterases | [9] |

| Elimination Half-life | ~1.5 hours (oral) | [10] |

| Cmax (9.5 mg/24h patch) | 8.7 ng/mL | [9] |

| Tmax (9.5 mg/24h patch) | 8.1 hours | [9] |

Anticonvulsants in Epilepsy

-

Felbamate: An anticonvulsant with a unique dual mechanism of action. It acts as a positive modulator of GABA-A receptors and an antagonist of the glycine co-agonist site on NMDA receptors.[1][11] This dual action on both inhibitory and excitatory neurotransmission contributes to its broad-spectrum anticonvulsant activity.[11]

Table 4: Pharmacokinetic Parameters of Felbamate

| Parameter | Value | Reference |

| Oral Bioavailability | >90% | [4][12] |

| Protein Binding | 22-25% | [12] |

| Metabolism | Hepatic (CYP2E1 and CYP3A4) | [12] |

| Elimination Half-life | 20-23 hours | [12][13] |

| Clearance (multiple doses) | 30 ± 8 mL/hr/kg | [13] |

Carbamates in Cancer Chemotherapy

The carbamate group is present in several anticancer agents, where it can contribute to the drug's mechanism of action or improve its pharmacokinetic properties.[14][15]

-

Mitomycin C: A potent DNA alkylating agent. The carbamate group is involved in the activation of the drug to its cytotoxic form.

-

Docetaxel: A taxane derivative that stabilizes microtubules. The carbamate side chain is crucial for its biological activity.

Experimental Protocols and Methodologies

Synthesis of Carbamates

A variety of synthetic methods are available for the preparation of carbamates, with the choice of method depending on the specific target molecule and the available starting materials.

General Protocol for the Synthesis of O-Aryl Carbamates from Phenols and Isocyanates:

-

To a solution of the phenol (1.0 equivalent) in an aprotic solvent (e.g., toluene, THF), add a catalytic amount of a base (e.g., triethylamine, pyridine).

-

Add the isocyanate (1.0-1.2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid.

-

The product is extracted into an organic solvent, washed, dried, and purified by recrystallization or column chromatography.[16][17][18]

General Protocol for the Synthesis of N-Alkyl Carbamates from Amines and Chloroformates:

-

Dissolve the amine (1.0 equivalent) and a base (e.g., triethylamine, pyridine, 1.1-1.5 equivalents) in an aprotic solvent (e.g., dichloromethane, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add the chloroformate (1.0 equivalent) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work-up the reaction by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation.[19][20][21]

In Vitro Evaluation of Carbamate-Based Enzyme Inhibitors

The inhibitory activity of carbamate compounds against their target enzymes is a critical aspect of their preclinical evaluation.

Protocol for Determining Acetylcholinesterase Inhibition using the Ellman's Assay:

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of acetylthiocholine.

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0).

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

-

AChE solution of known concentration in phosphate buffer.

-

Test inhibitor solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of the test inhibitor solution (or solvent for control).

-

Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.

-

Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2][6][8][22]

-

Visualizing Molecular Interactions and Workflows

Signaling Pathways and Mechanisms

Caption: Mechanism of action of Felbamate.

References

- 1. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]

- 4. ccjm.org [ccjm.org]

- 5. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. research.usf.edu [research.usf.edu]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 12. Felbamate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Felbamate Oral Suspension, USP 600 mg/5 mL [dailymed.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. benchchem.com [benchchem.com]

- 20. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 21. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Using tert-Butyl (4-methylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent p38 MAP kinase inhibitors, utilizing tert-Butyl (4-methylpyridin-2-yl)carbamate as a key starting material. The methodologies outlined are based on established synthetic strategies in medicinal chemistry for the generation of imidazole-based kinase inhibitors.

Introduction to p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). Consequently, the development of small molecule inhibitors targeting p38 MAP kinase has been a major focus of drug discovery efforts.

The general structure of many potent p38 MAP kinase inhibitors features a substituted imidazole core. The synthetic route described herein utilizes this compound as a versatile starting material for the construction of such inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position of the pyridine ring allows for selective functionalization at other positions before its facile removal in the final steps of the synthesis.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a tiered signaling cascade. It is typically initiated by environmental stresses or inflammatory cytokines, leading to the activation of a MAP kinase kinase kinase (MAPKKK), such as MEKKs or MLKs. This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. Finally, the activated MAPKK phosphorylates and activates p38 MAP kinase. Activated p38 proceeds to phosphorylate various downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a cellular response.

Caption: p38 MAP Kinase Signaling Pathway.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process starting from the commercially available 2-amino-4-methylpyridine. This is first protected to yield this compound. Subsequent benzylic bromination, followed by reaction with a pre-formed imidazole derivative and final deprotection, affords the target p38 MAP kinase inhibitor.

Caption: Synthetic Workflow for p38 Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the 2-amino group of 2-amino-4-methylpyridine with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

tert-Butanol

-

2-Propanol

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of freshly distilled tert-butanol (450 ml), add di-tert-butyl dicarbonate (16.81 g, 77.0 mmol).

-

Slowly add 2-amino-4-methylpyridine (7.57 g, 70.0 mmol) to the mixture.

-

Stir the mixture at room temperature for 3 days.

-

Remove the solvent in vacuo.

-

Recrystallize the residue from hot 2-propanol to afford the product as colorless crystals.

Expected Yield: 84%[1]

Protocol 2: Synthesis of tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate

This protocol outlines the benzylic bromination of the methyl group at the 4-position of the pyridine ring.

Materials and Reagents:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 3: Synthesis of a p38 MAP Kinase Inhibitor

This protocol details the coupling of the brominated intermediate with a pre-synthesized imidazole derivative, followed by deprotection of the Boc group.

Materials and Reagents:

-

tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate

-

2-(4-Fluorophenyl)-4-phenyl-1H-imidazole (example imidazole)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

Part A: Coupling Reaction

-

To a solution of tert-Butyl (4-(bromomethyl)pyridin-2-yl)carbamate (1 equivalent) in DMF, add 2-(4-fluorophenyl)-4-phenyl-1H-imidazole (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the Boc-protected inhibitor.

Part B: Boc Deprotection

-

Dissolve the Boc-protected inhibitor in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final p38 MAP kinase inhibitor.

Data Presentation

The following table summarizes the inhibitory activity of representative p38 MAP kinase inhibitors with a substituted imidazole core.

| Compound ID | Structure | p38α IC₅₀ (nM) |

| SB203580 | 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(pyridin-4-yl)imidazole | 50 |

| VX-745 | 5-(2,6-Dichlorophenyl)-2-((2,4-difluorophenyl)thio)-6H-pyrimido[1,6-d][2][3]oxazin-6-one | 12 |

| BIRB 796 | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(4-(morpholine-4-carbonyl)phenyl)naphthalen-1-yl)urea | 38 |

| Analog A | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(pyridin-4-yl)imidazole | 100 |

| Analog B | 2-(4-Aminophenyl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazole | 75 |

Note: The IC₅₀ values are approximate and can vary depending on the assay conditions. The structures of Analogs A and B are representative of the class of compounds that can be synthesized using the described methods.

Logical Synthesis Diagram

The synthesis of the target p38 MAP kinase inhibitor from this compound follows a logical progression of chemical transformations.

Caption: Logical Flow of the Synthesis.

References

Application Notes and Protocols: Tert-Butyl (4-methylpyridin-2-yl)carbamate as a Robust Amine Protecting Group

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for primary and secondary amines. Its widespread use stems from its stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This document provides detailed application notes and protocols for the use of tert-butyl (4-methylpyridin-2-yl)carbamate as a protecting group for the 2-amino functionality of 4-methyl-2-aminopyridine. This compound serves as a key intermediate in the synthesis of various pharmaceutically active molecules, including potent p38 MAP kinase inhibitors.[1] Detailed methodologies for both the protection of 2-amino-4-methylpyridine and the subsequent deprotection of the carbamate are presented, accompanied by quantitative data and reaction schemes.

Introduction

In multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents, the selective protection and deprotection of functional groups is of paramount importance. The amine functional group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions. The Boc group is an ideal choice for this purpose due to its predictable reactivity and stability.[2][3] The protection of 2-amino-4-methylpyridine as this compound allows for subsequent functionalization at other positions of the pyridine ring or on the protected nitrogen itself, followed by the clean removal of the Boc group to reveal the free amine.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | Solid |

| CAS Number | 90101-20-5 |

Experimental Protocols

I. Protection of 2-amino-4-methylpyridine

This protocol describes the synthesis of this compound from 2-amino-4-methylpyridine using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Reaction Scheme:

Figure 1. Boc protection of 2-amino-4-methylpyridine.

Materials:

-

2-amino-4-methylpyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data (Typical):

| Parameter | Value | Reference |

| Yield | High | [2] |

| ¹H NMR | Consistent with protected structure | N/A |

| ¹³C NMR | Consistent with protected structure | N/A |

| Mass Spec | [M+H]⁺ peak corresponding to C₁₁H₁₇N₂O₂⁺ | N/A |

II. Deprotection of this compound

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to regenerate 2-amino-4-methylpyridine. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[4]

Reaction Scheme:

Figure 2. TFA-mediated deprotection of the Boc group.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

To this solution, add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) dropwise at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield 2-amino-4-methylpyridine.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

Quantitative Data (Typical):

| Parameter | Value | Reference |

| Yield | High | [2] |

| Reaction Time | 2-12 hours | [2] |

Applications in Synthesis

The use of this compound as a protected amine intermediate is valuable in the synthesis of complex molecules. For instance, it has been utilized in the preparation of potent p38 MAP kinase inhibitors.[1] The Boc group's stability to a wide range of reagents allows for chemical modifications at other sites of the molecule before its removal. For example, the protected nitrogen can be alkylated, as demonstrated by the synthesis of tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate.[5]

Workflow Diagram

Figure 3. Synthetic workflow utilizing the Boc protecting group.

Conclusion

The use of this compound provides an effective strategy for the temporary protection of the 2-amino group on the 4-methylpyridine scaffold. The protocols outlined in this document offer reliable methods for both the introduction and removal of this protecting group, facilitating the synthesis of complex target molecules in drug discovery and development. The stability of the Boc group under various conditions, coupled with its clean and efficient cleavage under mild acidic conditions, underscores its utility for researchers and scientists in the field.

References

- 1. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for Boc protection with tert-Butyl (4-methylpyridin-2-yl)carbamate

Application Notes and Protocols: Synthesis of tert-Butyl (4-methylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of this compound, a compound where the amino group of 2-amino-4-methylpyridine is protected by a tert-butoxycarbonyl (Boc) group. The standard and most widely used reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O).

The protocols outlined below are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

Introduction